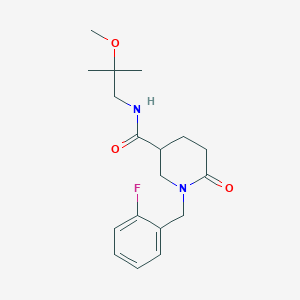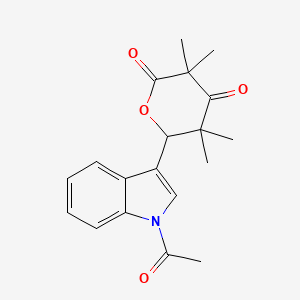![molecular formula C19H16N4O B6135397 2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol](/img/structure/B6135397.png)
2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(diphenylcarbonohydrazonoyl)diazenyl]phenol, commonly known as DCDP, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCDP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 338.38 g/mol.
Wirkmechanismus
DCDP exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. DCDP binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DCDP has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been found to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DCDP in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. However, DCDP has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DCDP. One area of interest is the development of novel formulations of DCDP that improve its solubility and bioavailability, making it more effective in vivo. Another area of research is the identification of new targets for DCDP, which could lead to the development of new cancer therapies. Additionally, studies on the potential side effects of DCDP and its long-term safety profile are needed to ensure its clinical viability.
Synthesemethoden
DCDP can be synthesized through the reaction between 2-nitrophenol and diphenylcarbonohydrazide in the presence of a reducing agent such as sodium dithionite. The reaction yields DCDP as a yellow solid, which can be purified through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DCDP has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DCDP induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Eigenschaften
IUPAC Name |
N'-anilino-N-(2-hydroxyphenyl)iminobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20-16-11-5-2-6-12-16/h1-14,20,24H/b22-19+,23-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKSVPAOVQEUOM-QIXACUJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, phenyl[2-phenyldiazenyl]-, 2-(2-hydroxyphenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![diethyl [amino(methylamino)methylene]malonate](/img/structure/B6135330.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6135362.png)
![N-[4-(acetylamino)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6135376.png)
![7-ethyl-4-methylfuro[2,3-b]pyridin-7-ium iodide](/img/structure/B6135393.png)

![1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)